

Application Note and Protocol for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 5,6-Dimethylnicotinonitrile

Cat. No.: B040728

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This document provides a comprehensive overview of the analytical methodologies for the characterization of **5,6-Dimethylnicotinonitrile**, a key intermediate in pharmaceutical synthesis. The following protocols and application notes are designed to offer researchers, scientists, and drug development professionals a robust framework for ensuring the identity, purity, and quality of this compound.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **5,6-Dimethylnicotinonitrile** (CAS No: 113124-09-7) is presented below. These parameters are fundamental for the development of analytical methods.

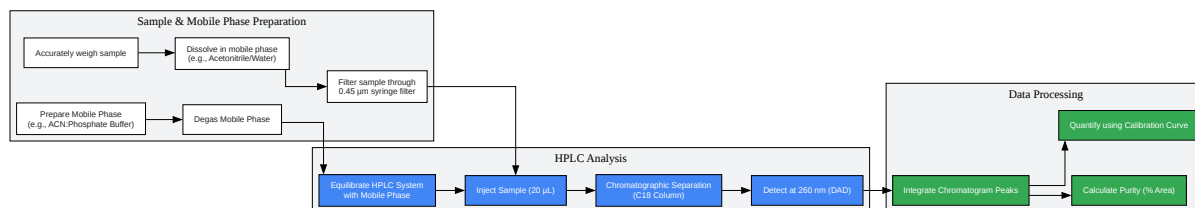
Property	Value/Information	Source
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.165 g/mol	[1]
Boiling Point	262.0 ± 35.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	100.1 ± 11.1 °C	[2]
SMILES	<chem>CC1=C(C)N=CC(=C1)C#N</chem>	[1]
InChI Key	WKGURDJVVSXADDE-UHFFFAOYSA-N	[2]
Storage Condition	Sealed in dry, Room Temperature	[2]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating **5,6-Dimethylnicotinonitrile** from impurities and for its accurate quantification.

Application Note: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a primary method for determining the purity of **5,6-Dimethylnicotinonitrile** and quantifying it in reaction mixtures or as a final product. The method offers high resolution, sensitivity, and reproducibility. A C18 column is typically effective for separating the compound from polar and non-polar impurities.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC purity analysis of **5,6-Dimethylnicotinonitrile**.

Detailed Experimental Protocol:

- Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.[3]
- Column: Kinetex C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[3]
- Mobile Phase: A mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.0) in a 25:75 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.[3]
- Injection Volume: 20 µL.[5]

- **Sample Preparation:** Accurately weigh approximately 10 mg of **5,6-Dimethylnicotinonitrile** and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Analysis

Parameter	Expected Value/Range	Purpose
Retention Time (t _R)	Compound-specific (e.g., 5-8 min)	Identification
Peak Area	Proportional to concentration	Quantification
Purity (% Area)	> 99.0% (for pure standard)	Quality Control
Linearity (R ²)	> 0.999	Method Validation

| LOD/LOQ | ng/mL range | Sensitivity Assessment |

Application Note: GC-MS is a powerful technique for identifying and quantifying **5,6-Dimethylnicotinonitrile**, especially for assessing volatile organic impurities. The gas chromatograph separates components of the sample, which are then ionized and detected by the mass spectrometer, providing both molecular weight and fragmentation patterns for structural confirmation.[6]

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of **5,6-Dimethylnicotinonitrile**.

Detailed Experimental Protocol:

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]
- Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 μm) or equivalent capillary column.[7][8]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp at 25°C/min to 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[7]
- Injection Mode: Splitless, 1 μL injection volume.
- MS Parameters:
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
 - Mass Range: Scan from m/z 40 to 450.

Data Presentation: GC-MS Analysis

Parameter	Expected Value/Information	Purpose
Retention Time (t _R)	Compound-specific	Identification
Molecular Ion (M ⁺)	m/z = 132	Molecular Weight Confirmation
Key Fragments	e.g., m/z 117 ([M-CH ₃] ⁺)	Structural Confirmation

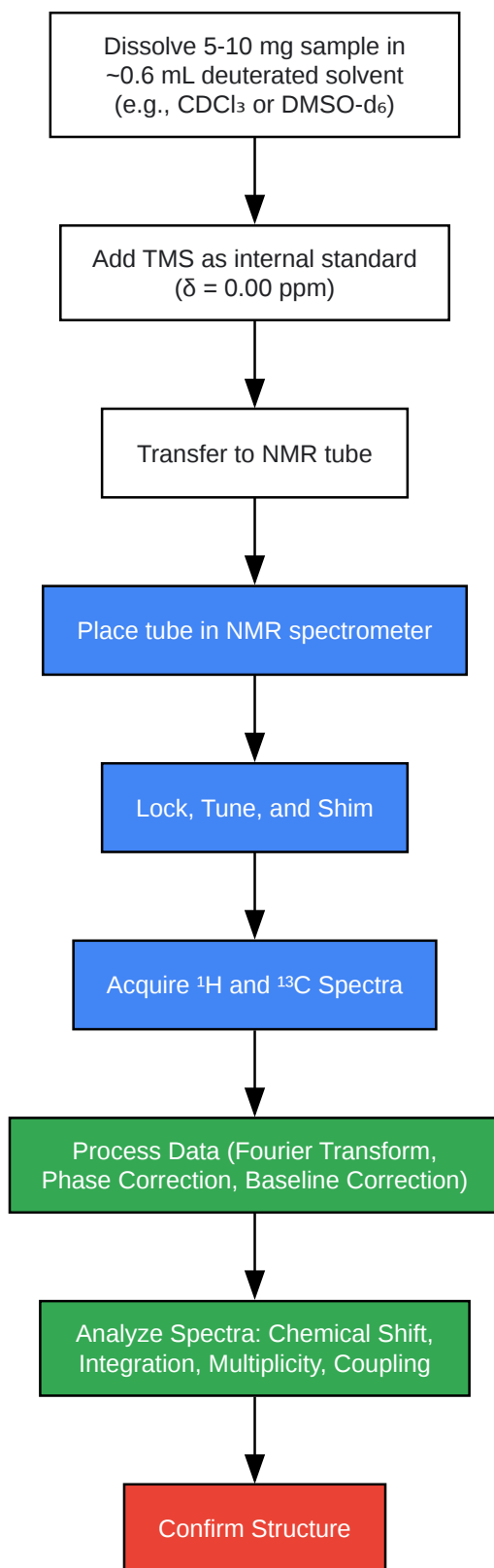
| Purity (% Area) | > 99.0% (from TIC) | Impurity Profiling |

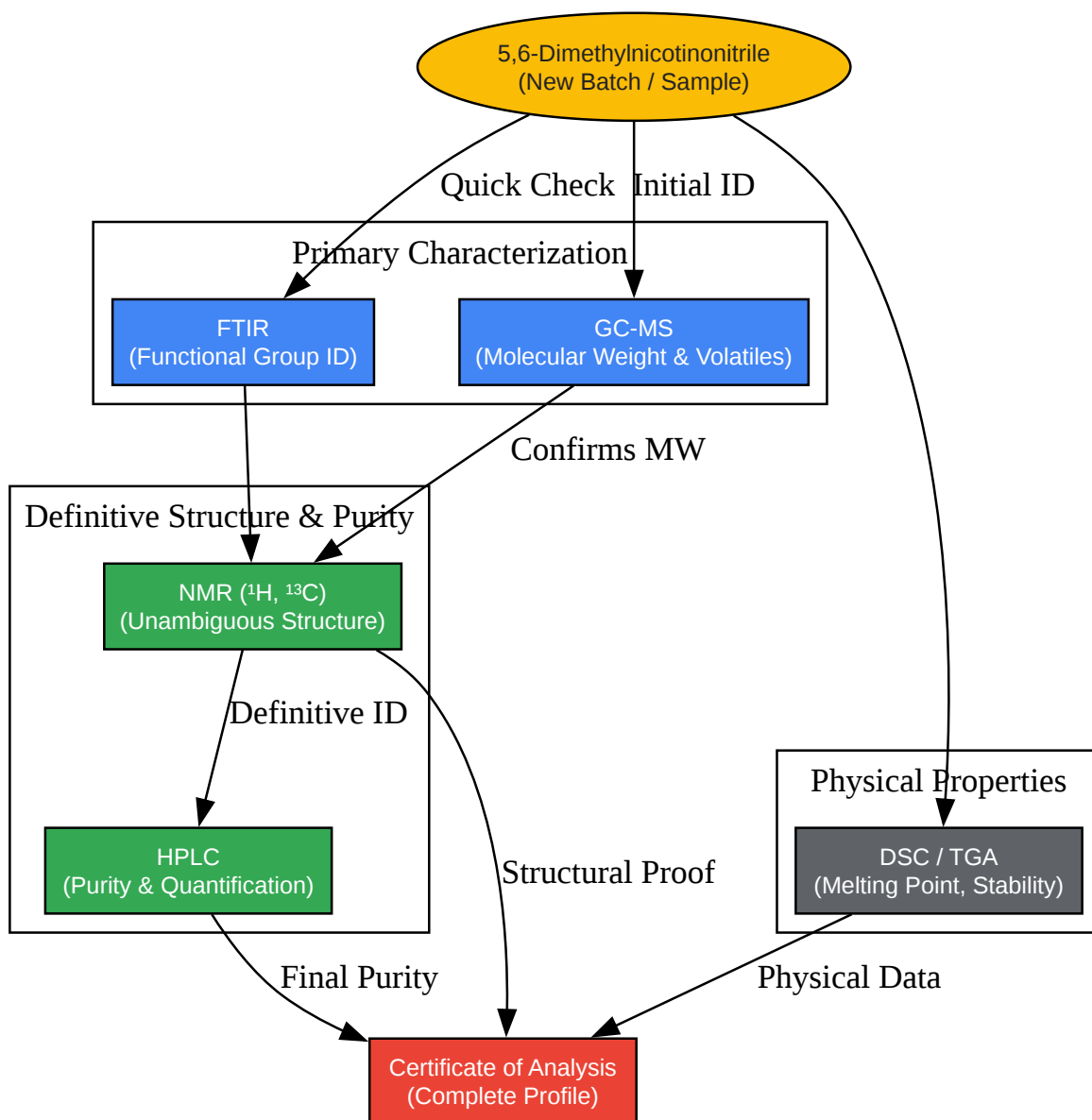
Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of **5,6-Dimethylnicotinonitrile**.

Application Note: NMR spectroscopy is the most definitive analytical technique for the unambiguous structural elucidation of **5,6-Dimethylnicotinonitrile**.^[9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Experimental Workflow for NMR Analysis





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